molecular formula C19H13ClCrN4NaO10S2+ B12719188 Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) CAS No. 85958-83-4

Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-)

Cat. No.: B12719188
CAS No.: 85958-83-4
M. Wt: 631.9 g/mol
InChI Key: YCWLKTVGSRBUFD-UHFFFAOYSA-N
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Description

Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is a complex chromium-based azo compound characterized by multiple functional groups, including sulfonate, nitro, azo, and hydroxyphenyl moieties. Chromium complexes of this type are known for their stability and vibrant coloration, though their bioaccumulative and toxicological profiles require careful evaluation .

Properties

CAS No.

85958-83-4

Molecular Formula

C19H13ClCrN4NaO10S2+

Molecular Weight

631.9 g/mol

IUPAC Name

sodium;3-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-2-hydroxy-5-nitrobenzenesulfonic acid;chromium

InChI

InChI=1S/C19H13ClN4O10S2.Cr.Na/c20-14-3-2-13(35(29,30)31)8-15(14)23-22-11-1-4-17(25)10(5-11)9-21-16-6-12(24(27)28)7-18(19(16)26)36(32,33)34;;/h1-9,25-26H,(H,29,30,31)(H,32,33,34);;/q;;+1

InChI Key

YCWLKTVGSRBUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethyleneamine under alkaline conditions to form the azo compound.

    Complexation: The azo compound is then reacted with sodium chromate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) undergoes several types of chemical reactions:

    Oxidation: The chromate ion can undergo reduction, leading to the oxidation of other species.

    Substitution: The azo group can participate in electrophilic substitution reactions.

    Complexation: The compound can form complexes with various metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used.

    Complexation: Metal salts like copper sulfate and ferric chloride are typical reagents.

Major Products

    Oxidation: Produces reduced chromate species and oxidized organic fragments.

    Substitution: Results in substituted azo compounds.

    Complexation: Forms metal-azo complexes with distinct properties.

Scientific Research Applications

Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) has diverse applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) involves its ability to form stable complexes with metal ions. The chromate ion acts as a central coordinating entity, while the azo dye moiety provides additional binding sites. This allows the compound to interact with various molecular targets, facilitating processes such as catalysis, staining, and metal ion detection.

Comparison with Similar Compounds

Structural Analog: Chromate(5-), bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-2,7-naphthalenedisulfonato(4-)]-, sodium (CAS: 91672-64-9)

This compound shares key features with the target chromate, including:

  • Azo linkages : Both contain azo groups contributing to color intensity.
  • Sulfonate groups : Enhance solubility in aqueous media.
  • Chromium coordination : Central chromium ion stabilizes the structure.

Key differences :

Property Target Compound Structural Analog (CAS: 91672-64-9)
Core structure Benzene ring with nitro and hydroxyphenyl groups Naphthalenedisulfonate backbone with triazine substituents
Functional groups Chloro-sulphophenyl azo, nitro, hydroxyphenyl Amino-chloro-triazine, hydroxy-nitrophenyl azo
Solubility Likely high due to sulfonate groups Enhanced by naphthalenedisulfonate and triazine moieties
Potential applications Dyes, corrosion inhibitors Specialized dyes, possible catalytic or biomedical uses

The naphthalene core in the analog may confer greater thermal stability, while the triazine groups could enhance reactivity in cross-linking applications.

Chromium Retention and Bioaccumulation

Evidence from chromate workers demonstrates long-term retention of chromium in bronchial tissues, particularly at airway bifurcations ("hot spots") . Comparatively, chromium in simpler salts (e.g., sodium chromate) is more readily absorbed, whereas complex azo-chromates may exhibit slower release due to structural stability.

Contrast with Sulfonylurea Herbicides

Compounds like triflusulfuron methyl ester () differ fundamentally:

  • Core structure : Triazine-based herbicides vs. chromium-azo complexes.
  • Function : Herbicidal activity via acetolactate synthase inhibition vs. chromate’s industrial applications.
  • Toxicity : Sulfonylureas target plant biochemistry, while chromates pose human respiratory risks .

Stability and Environmental Persistence

  • Azo-chromates : Resist degradation due to chromium coordination, increasing environmental persistence.
  • Sulfonylureas : Degrade faster via hydrolysis, reducing ecological impact .

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